Product packaging for 2,4,4-Triphenylimidazoline(Cat. No.:)

2,4,4-Triphenylimidazoline

Cat. No.: B10841303
M. Wt: 298.4 g/mol
InChI Key: KXSXOHNHKQJMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Imidazoline (B1206853) Heterocycles in Contemporary Organic and Materials Chemistry

Imidazoline derivatives are a crucial class of heterocyclic compounds that have found extensive applications in both organic and materials chemistry. researchgate.netresearchgate.net Their unique structural features, including a five-membered ring with two nitrogen atoms, allow for a wide range of chemical modifications and functionalizations. This versatility has led to their use as intermediates in the synthesis of more complex molecules and as key components in the development of novel materials. researchgate.netlew.ro

In organic synthesis, imidazolines serve as important precursors for various organic transformations. Chiral imidazolines, for instance, are widely employed as organocatalysts in the synthesis of a multitude of natural and synthetic organic compounds. researchgate.net The imidazoline framework is also a common motif in many natural products and pharmacologically active compounds, highlighting its importance in medicinal chemistry. scispace.com

The applications of imidazolines extend into materials science, where they are utilized in the development of corrosion inhibitors, surfactants, and even as components in organic light-emitting diodes (OLEDs). researchgate.netchemimpex.com Their ability to coordinate with metal ions has also led to their use as ligands in coordination chemistry, paving the way for new catalytic systems. chemimpex.comnsc.ru

Overview of 2,4,4-Triphenylimidazoline as a Representative Aromatic Imidazoline Derivative

This compound is a specific derivative of imidazoline characterized by the presence of three phenyl groups attached to the imidazoline ring. scielo.org.za This substitution pattern confers a high degree of aromaticity to the molecule, influencing its chemical and physical properties. It is a crystalline substance and is considered a poisonous compound. scielo.org.za

The synthesis of this compound and its derivatives has been a subject of interest in organic chemistry. Various synthetic routes have been developed, often involving the condensation of aromatic aldehydes with ammonia (B1221849) or ammonium (B1175870) salts. clockss.org For example, a one-pot synthesis of cis-2,4,5-triarylimidazolines from aromatic aldehydes using alumina-ammonium acetate (B1210297) under microwave irradiation has been reported to be an efficient method. clockss.org

Scope and Academic Research Focus on this compound and Related Structures

Academic research on this compound and its analogs has been multifaceted, exploring their synthesis, structural characterization, and potential applications. Studies have delved into the chemical composition and constitution of these compounds, including their isomers and derivatives. scielo.org.za

A significant area of research has been the exploration of the biological activities of triphenylimidazole derivatives. scispace.comijrpr.com These compounds have been investigated for a range of pharmacological properties. scispace.com The structural similarities of some imidazole (B134444) compounds to naturally occurring molecules like histidine enable them to interact with biological targets such as proteins. ijrpr.com

Furthermore, the unique photophysical properties of some triphenylimidazole derivatives have led to their investigation in materials science. For instance, 2,4,5-triphenylimidazole (B1675074) is utilized in the development of organic solar cells and chemical sensors. chemimpex.com Research has also explored the synthesis of N1-substituted 2,4,5-triphenyl imidazole derivatives and their potential as p53-MDM2 binding inhibitors, which could have implications for cancer therapy. researchgate.netzju.edu.cn

The synthesis of these compounds has also been a focus, with researchers developing more efficient and environmentally friendly methods. Green chemistry approaches, such as microwave-assisted synthesis, have been employed to produce triphenylimidazole derivatives with high yields and purity. wjbphs.comirjmets.com

Table 1: Physicochemical Properties of 2,4,5-Triphenylimidazole

Property Value Reference
Molecular Formula C21H16N2 chemicalbook.com
Molecular Weight 296.37 g/mol chemicalbook.com
Melting Point 278 °C tandfonline.com

Table 2: Spectroscopic Data of 2,4,5-Triphenylimidazole

Technique Key Data Reference
IR (KBr, cm⁻¹) 3413 (N–H), 3038 (C–H), 1596 (C=C), 1488 (C=N) tandfonline.com
¹H NMR (400 MHz, DMSO-d6, δ ppm) 12.51 (s, 1H, NH), 8.03 (d, J = 8.2 Hz, 2H), 7.58 – 7.22 (m, 13H) rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2 B10841303 2,4,4-Triphenylimidazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2,5,5-triphenyl-1,4-dihydroimidazole

InChI

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-22-16-21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)

InChI Key

KXSXOHNHKQJMNF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2,4,4 Triphenylimidazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4,4-triphenylimidazoline derivatives, offering insights into the proton and carbon frameworks, as well as the behavior of heteroatoms within the molecule.

1H-NMR Analysis for Proton Environments and Tautomeric Equilibrium Investigations

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental in identifying the various proton environments within this compound derivatives. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. chemicalbook.commdpi.com For the parent 2,4,5-triphenylimidazole (B1675074), the N-H proton of the imidazole (B134444) ring gives a characteristic signal that can be observed, for instance, at δ 12.51 ppm in DMSO-d₆. rsc.org

¹H-NMR is also a powerful tool for investigating tautomeric equilibria, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. encyclopedia.pubresearchgate.net In solution, imidazoles can undergo proton transfer, leading to different tautomeric forms. While direct observation of distinct signals for each tautomer is often challenging due to rapid exchange on the NMR timescale, changes in chemical shifts, signal broadening, and the influence of solvent and temperature can provide evidence of this dynamic process. encyclopedia.pubasu.edu For some imidazole derivatives, variable temperature NMR studies can help to resolve the signals of the individual tautomers or to determine the thermodynamic parameters of the equilibrium. researchgate.net

13C-NMR Analysis for Carbon Skeleton Elucidation and Substituent Effects

¹³C-NMR is particularly sensitive to the electronic effects of substituents on the phenyl rings. olemiss.edumdpi.com Electron-withdrawing or electron-donating groups can cause significant upfield or downfield shifts of the carbon signals, not only for the substituted carbon but also for other carbons in the ring and even in the imidazoline (B1206853) core. organicchemistrydata.org This sensitivity allows for a detailed study of how different functional groups influence the electronic distribution within the molecule. olemiss.edu For example, the chemical shifts of the carbons in the phenyl rings can be correlated with Hammett parameters to quantify the electronic influence of substituents. olemiss.edu

Table 1: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives This table is for illustrative purposes and the exact values can vary based on the specific derivative and solvent used.

Carbon Atom 2,4,5-triphenyl-1H-imidazole (in DMSO-d₆) rsc.org Dimer of 2-(2,3-dichlorophenyl)-4,5-bis(3,4-methylenedioxyphenyl)-imidazole (in CDCl₃) google.com
C=N (Imidazoline) 144.95 168.0

Multinuclear NMR for Specific Heteroatom Studies (e.g., 14N NMR)

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR, particularly Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR, can provide direct information about the nitrogen atoms in the imidazoline ring. huji.ac.il Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. rsc.org ¹⁴N is more abundant but often gives broad signals due to its quadrupolar nature, which can make high-resolution analysis difficult. huji.ac.il ¹⁵N, on the other hand, provides sharper signals but is much less sensitive. huji.ac.il

Despite these challenges, nitrogen NMR can be invaluable for studying tautomerism and protonation states. rsc.org The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment. researchgate.netacs.org For example, protonation of a nitrogen atom in the imidazole ring leads to a significant change in its chemical shift. rsc.org In some cases, solid-state NMR techniques can be employed to overcome the challenges of solution-state NMR for quadrupolar nuclei like ¹⁴N, providing a clearer picture of the nitrogen environments. iastate.edu

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) techniques, is used to identify the functional groups present in this compound derivatives by detecting the vibrations of molecular bonds.

Characteristic Absorption Bands for Imidazoline Ring and Substituents

The FTIR spectra of imidazoline derivatives display a number of characteristic absorption bands that confirm the presence of the imidazoline ring and its substituents. researchgate.net Key vibrational modes include:

C=N Stretching: A strong absorption band typically appears in the region of 1600-1650 cm⁻¹, which is characteristic of the carbon-nitrogen double bond in the imidazoline ring. rsc.orgwhiterose.ac.uk

C-N Stretching: The carbon-nitrogen single bond stretching vibrations are usually observed in the 1200-1350 cm⁻¹ range. mdpi.comjmcs.org.mx

Aromatic C-H Stretching: The stretching of the carbon-hydrogen bonds in the phenyl rings gives rise to signals above 3000 cm⁻¹. rsc.org

N-H Stretching: For imidazoline derivatives with an N-H bond, a stretching vibration can be observed in the region of 3300-3500 cm⁻¹. rsc.org

Imidazoline Ring Bending: In-plane and out-of-plane bending vibrations of the imidazole ring can be seen at lower frequencies, for instance around 930 cm⁻¹ and 733 cm⁻¹, respectively. researchgate.net

The positions and intensities of these bands can be influenced by the nature and position of substituents on the phenyl rings.

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for Imidazoline and Imidazole Derivatives This table provides a general range for characteristic functional groups.

Functional Group 2,4,5-triphenyl-1H-imidazole rsc.org Imidazoline-based Corrosion Inhibitor whiterose.ac.uk
N-H Stretch 3317 1554 (Amide II)
Aromatic C-H Stretch 3037, 2972 -
C=N Stretch 1589 1608

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for π-π Transitions*

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

These π-π* transitions are characteristic of conjugated systems, such as the phenyl rings and the imidazoline core. nih.gov The UV-Vis spectra of 2,4,5-triphenylimidazole and its derivatives typically show strong absorption bands in the UV region, often around 300-315 nm. mdpi.comresearchgate.net The exact position and intensity of these absorption maxima (λ_max) are sensitive to the electronic nature of substituents on the phenyl rings and the solvent polarity. researchgate.net Electron-donating groups tend to cause a red shift (shift to longer wavelengths), while electron-withdrawing groups can cause a blue shift (shift to shorter wavelengths). This technique is therefore useful for studying how modifications to the molecular structure affect its electronic properties. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for the molecular weight confirmation and structural analysis of triphenylimidazole derivatives. In various studies, Liquid Chromatography-Mass Spectrometry (LC-MS) and other MS techniques have been routinely used to verify the products of synthesis. rsc.orgresearchgate.net The analysis typically involves identifying the molecular ion peak, which corresponds to the mass of the intact molecule, often observed as a protonated species [M+H]⁺ in positive ion mode. For instance, in the characterization of newly synthesized lophine derivatives, the observation of the correct molecular ion mass provides primary confirmation that the target compound has been formed. rsc.org

While detailed fragmentation patterns for this compound are not extensively documented in the provided context, analysis of related structures like 2,4,5-triphenylimidazole (lophine) and its derivatives provides insight into expected fragmentation behavior. The NIST Mass Spectrometry Data Center provides GC-MS data for lophine, showing a prominent molecular ion peak (M⁺) at m/z 296, which corresponds to its molecular weight. nih.gov Other significant peaks are observed at m/z 295, likely due to the loss of a hydrogen atom, and a base peak at m/z 165. nih.gov This suggests that fragmentation involves cleavages within the heterocyclic core or loss of phenyl substituents. For substituted derivatives, fragmentation patterns would be expected to show losses corresponding to the specific functional groups attached to the triphenylimidazole core. The analysis of these fragmentation pathways is crucial for confirming the identity and structure of novel derivatives.

Table 1: Mass Spectrometry Data for 2,4,5-Triphenylimidazole (Lophine)
Compound NameMolecular FormulaMolecular Weight (g/mol)Observed Molecular Ion (m/z)Key Fragment Ions (m/z)Source
2,4,5-Triphenyl-1H-imidazoleC₂₁H₁₆N₂296.37296295, 165 nih.gov

X-ray Crystallography for Solid-State Structure and Conformation

The parent lophine molecule, C₂₁H₁₆N₂, crystallizes in the orthorhombic space group Pbca. nih.gov A defining characteristic of its structure is the non-coplanar arrangement of the three phenyl rings with respect to the central imidazole ring. The dihedral angles between the imidazole core and the phenyl rings at the 2-, 4-, and 5-positions are 21.4°, 24.7°, and 39.0°, respectively. nih.govresearchgate.net This twisted conformation is a common feature across many lophine derivatives and is influenced by steric hindrance between the bulky phenyl groups.

The introduction of substituents can significantly alter the crystal packing and molecular conformation. For example, the derivative 4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole crystallizes in the monoclinic space group P2₁/c. researchgate.net Another derivative, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, also crystallizes in the monoclinic P2₁/c space group, with its structure stabilized by hydrogen bonding with water molecules in the crystal lattice. nih.gov In nitrophenyl lophine derivatives, the presence and position of a nitro group, along with methylation of the imidazole ring, strongly influence the rotation of the phenyl rings. nih.gov For instance, the rotation angle of the nitrophenyl ring ranges from 26.0° to 85.2°, demonstrating significant conformational changes due to substituent effects. nih.gov These detailed structural insights are invaluable for understanding structure-property relationships.

Table 2: Selected X-ray Crystallography Data for 2,4,5-Triphenylimidazole (Lophine) Derivatives
Compound NameCrystal SystemSpace GroupKey Dihedral Angles (°)Source
2,4,5-Triphenyl-1H-imidazole (Lophine)OrthorhombicPbcaPhenyl rings vs. imidazole core: 21.4 (C2), 24.7 (C4), 39.0 (C5) nih.govresearchgate.net
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrileMonoclinicP2₁/cNot specified nih.gov
4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazoleMonoclinicP2₁/cNot specified researchgate.net
2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole--Rotation angle of nitrophenyl ring: 44.8 nih.gov
1-Methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole--Rotation angle of nitrophenyl ring: 26.0 nih.gov
1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-TriclinicP-1Not specified

Theoretical and Computational Investigations of 2,4,4 Triphenylimidazoline and Imidazoline Systems

Electronic Structure Elucidation and Molecular Properties

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecular systems. For imidazoline (B1206853) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries and electronic properties. bas.bgscirp.org These calculations are instrumental in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule.

For instance, studies on triphenylimidazole derivatives have utilized DFT to analyze their structures and electronic characteristics. rsc.org The choice of functional and basis set, such as B3LYP/6-311+G(d,p), has been shown to provide reliable results for organic molecules. researchgate.netnih.gov Computational investigations on related heterocyclic systems have also successfully used DFT to explore their properties. nih.gov The insights gained from these calculations are fundamental to predicting the behavior of these compounds in various chemical environments.

Ab initio Methods for Fundamental Electronic Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to understanding fundamental electronic interactions. researchgate.net These methods have been applied to study imidazoline and its derivatives to evaluate molecular properties, including the effects of protonation and tautomerism. nih.gov For example, ab initio studies on 2-amino-2-imidazoline have been performed using extended basis sets to generate optimized structures, energies, and thermochemical properties. nih.gov

These calculations provide a detailed picture of electron correlation effects and are crucial for accurately describing the electronic landscape of these molecules. acs.org The combination of experimental techniques like photoelectron spectroscopy with ab initio calculations has proven effective in determining properties such as the vertical ionization potential of protonated imidazole (B134444) in aqueous solutions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and polarizability. scirp.orgirjweb.com

A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a smaller gap suggests higher reactivity. irjweb.comnih.gov In triphenylimidazole and related systems, the HOMO-LUMO gap can be tuned by modifying substituents on the molecular framework. rsc.orgsemanticscholar.org For example, in some triphenylimidazole derivatives, the HOMO is distributed over the entire conjugated system, while the LUMO may be localized on specific moieties. semanticscholar.org The analysis of these orbitals provides valuable information on intramolecular charge transfer possibilities and the electronic absorption spectra of the molecules. semanticscholar.orgscirp.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps of Selected Imidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Phenyl-2-imidazoline--5.23
Imidazole (IM)-6.37-0.635.74
2-Methylimidazole (MIM)-6.22-0.565.66
Benzimidazole (BIM)-5.84-1.104.74
Triphenylimidazole Derivative 1a-6.26-2.593.67
Triphenylimidazole Derivative 2a-6.18-3.113.07

Note: Data compiled from various computational studies. The specific values can vary depending on the computational method and basis set used. scirp.orgrsc.orgresearchgate.net

Tautomerism and Isomerism Studies

Imine-Enamine Tautomerism within the Imidazoline Ring

Tautomerism is a fundamental concept in the chemistry of imidazolines, involving the migration of a proton accompanied by a shift in double bonds. One of the key tautomeric equilibria is the imine-enamine tautomerism. bas.bg Computational studies, often employing DFT methods, have been used to investigate the relative stabilities of these tautomers. bas.bgresearchgate.net

The equilibrium between the imine and enamine forms can be influenced by factors such as ring size and the surrounding solvent. researchgate.netresearchgate.net For instance, in bicyclic systems, the relative stability of the enamine tautomer can increase with the size of the ring. researchgate.net Theoretical calculations have shown that in some substituted imidazolines, the imino tautomer is more stable, while in others, the amino (enamine) form is favored. nih.gov

1-H and 3-H Tautomeric Forms in Imidazoline/Imidazole Systems

In imidazole and related systems, annular tautomerism involving the movement of a proton between the nitrogen atoms (N1 and N3) is a well-studied phenomenon. researchgate.netlongdom.org This results in the existence of 1-H and 3-H tautomers. Theoretical calculations are essential for determining the relative energies and stabilities of these forms. researchgate.net

For the parent imidazole, the 1-H and 3-H forms are degenerate. However, substitution on the ring can lead to a preference for one tautomer over the other. pnas.org The stability of these tautomers can also be influenced by the environment, with solvation effects playing a significant role. nih.gov Computational studies have explored the tautomerism of various imidazole-containing compounds, providing insights into the predominant forms under different conditions. nih.gov

E/Z Isomerism and Stereochemical Configurations

The stereochemistry of imidazoline systems, including 2,4,4-triphenylimidazoline, is a critical aspect influencing their chemical and physical properties. E/Z isomerism, a form of stereoisomerism, arises due to the restricted rotation around a double bond, in this case, the C=N bond within the imidazoline ring or in substituents attached to it. studymind.co.ukchemguide.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the relative positions of the highest-priority groups attached to the double-bonded atoms. chemguide.co.uk

For substituted imidazolines, the presence of multiple stereogenic centers can lead to a variety of diastereomers and enantiomers. For instance, in 2,4,5-triphenylimidazoline, the cis and trans isomers (amarine and iso-amarine, respectively) are well-documented. nbu.ac.in The stereospecific formation of these isomers can occur through mechanisms like the electrolytic pericyclic ring closure of hydrobenzamide. core.ac.uk The interconversion between these isomers can sometimes be induced by external factors. core.ac.ukacs.org

In the case of this compound, while the C4 atom is a quaternary center and not a stereocenter, the potential for isomerism can still exist depending on the substitution pattern at other positions of the imidazoline ring or if the phenyl groups at C4 are differentially substituted. The precise stereochemical configuration of imidazoline derivatives is crucial as it dictates their interaction with other molecules, a key factor in fields like chiral separations and medicinal chemistry. core.ac.ukacs.org For example, specific stereoisomers of imidazoline-based compounds have shown differential binding affinities to biological targets. mdpi.com

Compound Isomerism Type Key Structural Feature Significance
2,4,5-TriphenylimidazolineCis/Trans (Diastereomers)Relative orientation of phenyl groups at C4 and C5Affects biological activity and physical properties. nbu.ac.inresearchgate.net
Substituted IminesE/Z IsomerismRestricted rotation around C=N double bondDetermines the spatial arrangement of substituents. pearson.com
Chiral OximesE/Z Isomerism and EnantiomersInterconversion between isomers on chromatographic columnsImportant for developing new chiral stationary phases. core.ac.uk

Conformational Analysis and Potential Energy Surfaces

The three-dimensional conformation of this compound and related imidazoline systems is determined by the molecule's potential energy surface (PES). The PES is a mathematical representation of the energy of a molecule as a function of its geometry. Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for exploring the PES and identifying stable conformations (energy minima) and transition states. nih.govaip.orgresearchgate.net

Studies on related molecules, like the protonated imidazole dimer, have demonstrated the feasibility of constructing high-dimensional PESs using Gaussian process models, which can accurately predict energies with a limited number of ab initio calculations. nih.govaip.orgarxiv.org This approach allows for the exploration of complex molecular motions, such as proton transfer, by mapping the minimum energy paths on the PES. arxiv.org The analysis of the PES for the reaction of imidazole with other molecules, like peroxynitrite, reveals the mechanisms and energetics of chemical transformations. researchgate.net

The conformational flexibility and the relative energies of different conformers are crucial for understanding molecular recognition, as the molecule may adopt a specific conformation to bind to a receptor or a surface.

Computational Prediction of Molecular Recognition and Interactions (excluding biological outcomes/efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netnih.gov This method is extensively used to study the interaction of small molecules like this compound with various molecular targets. The process involves predicting the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy.

For imidazoline derivatives, docking studies have been employed to understand their interactions with proteins. For example, derivatives of 2,4,5-triphenylimidazoline have been docked into the p53-binding pocket of the MDM2 protein. researchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazoline derivative and the amino acid residues of the target protein. mdpi.comacs.org

Recent research on a novel 2,4,5-triphenyl imidazole derivative involved molecular docking to evaluate its binding affinity with proteins like the Keap1 Kelch domain (PDB ID: 4XMB) and an HLA-DRB1 complex (PDB ID: 6BIV). ijpsr.comijpsr.com The results indicated a significant binding affinity for the Keap1 protein, suggesting a potential for interaction. ijpsr.comijpsr.com Similarly, docking studies on other trisubstituted imidazole derivatives against bacterial receptors have shown good binding interactions, providing insights into their potential as antibacterial agents.

The accuracy of docking predictions depends on the scoring function used and the quality of the crystal structure of the target molecule. These computational predictions provide valuable insights for the rational design of molecules with specific binding properties.

Ligand Target Protein PDB ID Docking Score/Binding Energy Key Findings
2-chloro-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethenoneKeap1 Kelch domain4XMB-9.9 kcal/molSignificant binding affinity. ijpsr.comijpsr.com
2-chloro-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethenoneHLA-DRB1 complex6BIVBelow -9 kcal/molPoor binding interaction. ijpsr.com
Trisubstituted imidazole derivativesStaphylococcus aureus receptor6xjiFavorable docking scoresPotential for inhibitory activity.
Trisubstituted imidazole derivativesEscherichia coli receptor6ul7Favorable docking scoresPotential for inhibitory activity.
Trisubstituted imidazole derivativesBacillus subtilis receptor7asaFavorable docking scoresPotential for inhibitory activity.

Computational modeling is a valuable tool for investigating the adsorption of organic molecules, including imidazolines, onto metal surfaces. This is particularly relevant in fields like corrosion inhibition, where these molecules form protective films on metals. Density-functional theory (DFT) is a commonly used method for these studies, as it can accurately model the interactions between the adsorbate and the metal surface. nih.gov

Studies on the adsorption of imidazoline derivatives on steel surfaces have shown that these molecules can adsorb through both physical (electrostatic) and chemical interactions. acs.orgmdpi.com The imidazoline ring, with its nitrogen atoms and π-electrons, can donate electrons to the vacant d-orbitals of iron, leading to chemisorption. mdpi.comarabjchem.org The hydrophobic tails of the imidazoline derivatives can also form a barrier against corrosive species. mdpi.com

Theoretical calculations have confirmed that imidazolines can form a unimolecular adsorption film on steel surfaces. acs.org The adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a surface. pku.edu.cn Computational studies can also determine the preferred orientation of the adsorbed molecule. For instance, studies on water adsorption on various metal surfaces have shown a preference for an atop binding site with the molecular plane nearly parallel to the surface. aps.org

The inclusion of van der Waals (vdW) interactions in DFT calculations has been shown to significantly improve the accuracy of predicted adsorption heights and binding energies for organic molecules on metal surfaces. nih.gov These computational models provide a molecular-level understanding of the adsorption process, which is essential for designing more effective corrosion inhibitors and understanding surface phenomena.

Adsorbate Surface Computational Method Key Findings
Water-soluble imidazolineA572 Gr. 65 SteelDFTForms a unimolecular adsorption film; follows Langmuir and Frumkin isotherms. acs.org
Imidazoline derivativesQ235 Carbon SteelDFT, Molecular DynamicsEffective adsorption on the steel surface. arabjchem.org
Imidazoline derivativeSteelQuantum ChemistryAdsorption fits the Langmuir isotherm equation. pku.edu.cn
Oleic acid imidazolineCarbon SteelNot specifiedAdsorption can be physical or chemical, involving the imidazoline head and hydrophobic tail. mdpi.com
Aromatic hydrocarbons, C60, etc.Metal surfacesDFT+vdW(surf)vdW interactions are crucial for accurate prediction of adsorption energies and geometries. nih.gov

Reactivity and Chemical Transformations of 2,4,4 Triphenylimidazoline

Oxidative Aromatization to 2,4,5-Triphenylimidazole (B1675074)

A fundamental reaction of 2,4,4-triphenylimidazoline is its oxidation to the aromatic congener, 2,4,5-triphenylimidazole, commonly known as lophine. oup.com This transformation involves the removal of two hydrogen atoms from the imidazoline (B1206853) ring, leading to a more stable, conjugated aromatic system. Various oxidizing agents can accomplish this aromatization.

In a photochemical context, the dehydrogenation of 2,4,5-triphenylimidazolines (both cis and trans isomers, known as amarine and isoamarine, respectively) to lophine can occur upon irradiation in acetone (B3395972). oup.comkyoto-u.ac.jp The proposed mechanism involves the excited state of acetone abstracting a hydrogen atom from the C4 or C5 position of the imidazoline ring, forming an imidazolinyl radical. oup.com This radical intermediate can then lead to the formation of 2,4,5-triphenylimidazole. oup.com

Chemical oxidation is also a common method. For instance, the oxidation of lophine itself with agents like potassium ferricyanide (B76249) leads to the formation of a stable 2,4,5-triphenylimidazolyl radical, which exists in equilibrium with its dimer. google.comnih.gov While this reaction starts from the already aromatic imidazole (B134444), it highlights the accessibility of radical species from this structural family. The synthesis of 2,4,5-triphenylimidazole from precursors often involves an in-situ oxidation or dehydrogenation step. For example, its synthesis from benzil (B1666583), benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) is facilitated by an oxidizing agent or catalyst that promotes the final dehydrogenation of an imidazoline intermediate. tandfonline.comirjmets.comcore.ac.uk

Table 1: Conditions for Oxidative Aromatization

Precursor / Reactant Reagent / Condition Product Reference
cis/trans-2,4,5-Triphenylimidazoline Irradiation in acetone 2,4,5-Triphenylimidazole (Lophine) oup.comkyoto-u.ac.jp
1,2-Diols, Benzil, Ammonium Acetate Lead tetraacetate in ethanol (B145695) (oxidizes diol to aldehyde and facilitates dehydrogenation of imidazoline intermediate) 2,4,5-Triphenylimidazole core.ac.uk
Benzylamine (B48309), Carbon Tetrachloride Iron or copper salts 2,4,5-Triphenylimidazole and 2,4,5-Triphenylimidazoline researchgate.net

Debenzylation and Dehydrogenation Reactions

In cases where the imidazoline nitrogen is substituted, such as with a benzyl (B1604629) group, tandem reactions involving both debenzylation and dehydrogenation can occur. Research has shown that 1-benzyl-2,4,5-triphenylimidazoline can undergo slow debenzylation (removal of the benzyl group from the N1 position) and dehydrogenation when treated with carbon tetrachloride and an iron catalyst. researchgate.netresearchgate.net This process yields a mixture of 2,4,5-triphenylimidazole and 1-benzyl-2,4,5-triphenylimidazole, demonstrating a pathway to both the N-unsubstituted and aromatized core structure. researchgate.net

The mechanism for such transformations can be complex, often involving radical intermediates and oxidative processes catalyzed by metal salts. researchgate.net The removal of N-benzyl groups under acidic conditions is a known strategy in organic synthesis, though its specific application to this compound derivatives requires specific reagents like triflic acid, with success being dependent on other substituents present on the molecular scaffold. bme.hu

Chemical Transformations Involving the Imine (C=N) Moiety

The imine (C=N) double bond within the this compound ring is a key functional group that dictates a significant portion of its reactivity. masterorganicchemistry.com This polar bond has an electrophilic carbon atom, making it susceptible to nucleophilic attack. wikipedia.orgdalalinstitute.com

General reactions of imines include:

Hydrolysis: Treatment with aqueous acid can hydrolyze the imine back to a corresponding ketone and amine. masterorganicchemistry.com

Reduction: The C=N bond can be reduced by hydride reagents to form the corresponding saturated diamine derivative. masterorganicchemistry.comdalalinstitute.com

Nucleophilic Addition: Various nucleophiles can add across the C=N bond. wikipedia.org This includes the addition of organometallic reagents like Grignard reagents, which would lead to the formation of a new carbon-carbon bond at the C2 position. wikipedia.org

The reactivity of the imine is generally less than that of a corresponding ketone's carbonyl group. masterorganicchemistry.com The mechanism of nucleophilic addition involves the attack of the nucleophile on the electrophilic imine carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comslideshare.net This intermediate is then typically protonated during workup to yield the final product.

Table 2: General Reactivity of the Imine Moiety

Reaction Type Reagent General Product Reference
Hydrolysis H₃O⁺ (Aqueous Acid) Ketone and Amine masterorganicchemistry.com
Reduction Hydride source (e.g., NaBH₄, LiAlH₄) Saturated Imidazolidine (B613845) masterorganicchemistry.comdalalinstitute.com
Nucleophilic Addition Organometallic Reagents (e.g., Grignard) C2-Substituted Imidazolidine wikipedia.org
Nucleophilic Addition Cyanide (HCN) α-Aminonitrile masterorganicchemistry.com

Influence of Substituents on Reaction Pathways and Selectivity

The presence of substituents on the phenyl rings of this compound can significantly influence its reactivity and the selectivity of its chemical transformations. These electronic effects can alter the properties of the imidazoline ring and the imine moiety.

For instance, in the synthesis of 2,4,5-triarylimidazoles (the oxidized form), the electronic nature of substituents on the starting benzaldehyde can affect reaction efficiency. While some studies report that the effect of meta or para electron-donating or electron-withdrawing groups is not very strong, others have found that electron-withdrawing groups on the aldehyde can lead to higher yields and shorter reaction times. tandfonline.comsciepub.com Conversely, electron-donating groups sometimes result in lower yields and more sluggish reactions. sciepub.com

In studies on tetrasubstituted imidazolines as receptor antagonists, modifying the substituents at the 2-, 4-, and 5-positions was crucial for optimizing biological activity and managing properties like metabolic clearance. acs.org For example, introducing a methanesulfonylphenyl group at the C2 position reduced hERG (human Ether-à-go-go-Related Gene) affinity while maintaining high receptor affinity, demonstrating how substituent choice can fine-tune molecular properties. acs.org Similarly, the strategic placement of chloro or methoxy (B1213986) groups on the phenyl rings can impact lipophilicity and biological interactions. acs.orgresearchgate.net

The debenzylation of related N-protected heterocyclic systems has also been shown to be highly dependent on electronic effects. In one study on 1,3-diazaoxindoles, a C5-isopropylidene substituent was necessary to enable the acidic removal of an N-(2,4-dimethoxybenzyl) protecting group, a change attributed to the alteration of the electronic landscape of the molecule. bme.hu

Advanced Applications and Derivatization Strategies for 2,4,4 Triphenylimidazoline Non Clinical Focus

Precursors in N-Heterocyclic Carbene Chemistry

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and the steric tunability of their substituents. orientjchem.org Imidazolium (B1220033) salts are the direct precursors to NHCs, and the synthesis of these salts is a critical step. orientjchem.orgresearchgate.net The general strategy involves the cyclization of a diamine with a precarbenic unit, a method that is high-yielding and accommodates a variety of substituents. researchgate.net

While direct research on 2,4,4-triphenylimidazoline as a precursor for NHCs is not extensively detailed in the provided results, the fundamental chemistry of imidazolium salt formation provides a clear pathway. The triphenyl-substituted imidazoline (B1206853) can be envisioned as a scaffold for creating sterically demanding NHCs. The synthesis would likely involve N-alkylation or N-arylation of the this compound core, followed by deprotonation to yield the corresponding NHC. The bulky phenyl groups at the 2 and 4 positions would create a unique steric environment around the metal center in an NHC complex, potentially influencing the catalytic activity and selectivity in novel ways. The synthesis of related bulky imidazolium salts has been reported, demonstrating the feasibility of creating sterically hindered NHC precursors. rsc.org

Ligands in Transition Metal Catalysis and Coordination Chemistry

The ability of imidazoline derivatives to act as ligands for transition metals is a cornerstone of their application in catalysis. mdpi.comnih.gov The nitrogen atoms in the imidazoline ring can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complex. semanticscholar.org This modulation is crucial for controlling the chemo-, regio-, and enantioselectivity of catalytic reactions. semanticscholar.org

The coordination of multidentate chiral ligands with transition metals is a foundational approach in many catalytic systems. mdpi.com While specific examples of this compound as a ligand in transition metal catalysis are not explicitly detailed, the broader context of imidazoline-based ligands suggests its potential. For instance, pyridine-substituted imidazoles have been used to form in situ catalysts with ruthenium precursors for transfer hydrogenation reactions. sioc-journal.cn Similarly, the triphenyl-substituted framework could be functionalized to create multidentate ligands. The inherent steric bulk of the three phenyl groups would play a significant role in directing the stereochemical outcome of reactions. mdpi.com The use of ligand-template approaches, where a ligand also directs the assembly of a larger supramolecular structure around the catalytic active site, represents another avenue for the application of bulky imidazoline derivatives. uva.nl

Exploration in Advanced Material Sciences and Surface Chemistry

The unique chemical structure of imidazoline derivatives lends itself to applications in material sciences, particularly in the development of surfactants and antistatic agents.

Role in Surfactant and Antistatic Agent Development (focus on chemical structure and function)

Antistatic agents are compounds applied to materials to mitigate the buildup of static electricity. wikipedia.org Many of these agents are surfactants, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. wikipedia.orgcosoonchem.com The hydrophobic portion interacts with the material's surface, while the hydrophilic part interacts with atmospheric moisture, creating a slightly conductive layer that dissipates static charge. wikipedia.org

Imidazoline derivatives, particularly those that can be converted into quaternary ammonium (B1175870) salts, are effective in this regard. scientific.netmade-in-china.com A soluble triphenyl-imidazoline quaternary ammonium salt has been synthesized and shown to have a corrosion-inhibiting rate of over 99.0% at a 1.0% concentration. scientific.net The core structure of this compound, with its nonpolar phenyl groups, provides a substantial hydrophobic character. This can be chemically modified, for example, by introducing a hydrophilic quaternary ammonium group, to create an amphiphilic molecule suitable for antistatic applications. The general structure of such antistatic agents often includes long-chain aliphatic amines or amides and quaternary ammonium salts. wikipedia.org The triphenyl-substituted imidazoline core offers a rigid and bulky hydrophobic anchor, which could lead to unique packing and performance characteristics on a material's surface.

Strategic Derivatization for Molecular Recognition and Chemical Probes

The this compound scaffold has proven to be an excellent starting point for the synthesis of derivatives designed for specific molecular interactions, moving beyond general material applications to highly targeted biological mimicry and inhibition.

Design and Synthesis of this compound Derivatives for Targeted Molecular Interactions (e.g., Neuropeptide Y Y5 receptor antagonists, p53-MDM2 binding inhibitors)

The this compound structure has been identified as a potent core for developing antagonists for the Neuropeptide Y (NPY) Y5 receptor and inhibitors of the p53-MDM2 interaction.

Neuropeptide Y Y5 Receptor Antagonists: High-throughput screening identified this compound as an inhibitor of the human Y5 receptor with an IC50 of 54 nM. nih.govresearchgate.net This discovery prompted further optimization of the imidazoline core. By introducing substituents at the 5-position of the imidazoline ring and modifying the bis(4-fluorophenyl) moiety, researchers have developed a number of potent derivatives. researchgate.netacs.org These efforts led to the identification of compounds with improved affinity for the Y5 receptor and reduced off-target effects, such as activity at the hERG potassium channel. acs.org Selected derivatives have demonstrated excellent permeability into the brain and cerebrospinal fluid. researchgate.net

Compound Modification Activity (IC50 or Ki) Reference
This compound-54 nM (IC50) nih.govresearchgate.net
Derivative 2aModification of 2, 4, and 5-positions1.3 nM (Ki) acs.org

p53-MDM2 Binding Inhibitors: The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Small molecules that can block this interaction can restore p53 function. researchgate.net The cis-imidazoline scaffold, found in compounds like nutlins, is a well-established inhibitor of this interaction. researchgate.netnih.gov Building on this, researchers have designed and synthesized novel N1-amino-acid substituted 2,4,5-triphenyl imidazoline derivatives. nih.gov One such derivative exhibited a remarkable p53-MDM2 binding inhibitory activity with an IC50 of 0.59 µM, which is eightfold more potent than the reference compound Nutlin-1 (IC50 = 4.78 µM). nih.gov Molecular docking studies suggest that these inhibitors mimic the binding of critical p53 residues (Phe19, Trp23, and Leu26) in the MDM2 binding pocket. acs.org Further modifications of the triphenylimidazole core have led to compounds with moderate to potent cytotoxic activities against various cancer cell lines. benthamdirect.com

Compound Modification p53-MDM2 Binding Inhibition (IC50) Reference
Nutlin-1-4.78 µM nih.gov
Compound 6cN1-amino acid substituted 2,4,5-triphenyl imidazoline0.59 µM nih.gov

Development of Imidazoline Pseudodipeptides for Conformation Mimicry

The rigid structure of the imidazoline ring makes it an ideal scaffold for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. Specifically, imidazoline-based structures have been developed to mimic reverse turn conformations in peptides. researchgate.netdntb.gov.ua A reverse turn is a common secondary structure motif in proteins and peptides, and mimicking it can lead to molecules with specific biological activities.

The synthesis of imidazoline dipeptide mimetics, specifically 4,5-dihydroimidazole-4-carboxylic acids, has been reported. researchgate.netdntb.gov.ua These molecules have been shown to adopt a turn conformation in solution, stabilized by an intramolecular hydrogen bond. researchgate.netdntb.gov.ua The 2-imidazoline ring has also been incorporated as an amide bond replacement in pseudodipeptides, pseudotripeptides, and even pseudopentapeptide enkephalin analogues. researchgate.net This approach allows for the creation of conformationally constrained peptides with potentially enhanced stability and biological activity. acs.org

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile building block for the creation of complex conjugates and hybrid molecules. Its unique three-dimensional structure and the presence of reactive sites, particularly the nitrogen atoms within the imidazoline ring, allow for strategic derivatization. This enables the linkage of the triphenylimidazoline core to other molecular entities, including peptides, polymers, and metal complexes, leading to novel molecules with tailored properties for advanced, non-clinical applications. The synthetic strategies employed often focus on creating stable linkages and preserving or enhancing the inherent functionalities of the parent scaffold.

Research in this area has explored the derivatization of the imidazoline ring to introduce new functionalities. These modifications are crucial for developing materials with specific optical, electronic, or binding properties. The synthesis of such hybrid molecules often involves multi-step reactions, beginning with the formation of the core triphenylimidazoline structure, followed by the attachment of various substituents.

One notable area of exploration is the synthesis of N1-substituted 2,4,5-triphenylimidazoline derivatives. researchgate.netbenthamdirect.com These synthetic routes often involve the reaction of the parent imidazoline with a variety of reagents to introduce functionalities such as amino acids. researchgate.net For instance, a series of N1-amino-acid substituted 2,4,5-triphenylimidazoline derivatives have been designed and synthesized. researchgate.net This approach allows for the systematic modification of the scaffold's periphery to modulate its physicochemical properties.

Another significant strategy involves the chelation of metal ions to the triphenylimidazoline ligand. This has been demonstrated with the synthesis of metal complexes involving cobalt, iron, and zinc. nih.gov The resulting hybrid molecules exhibit properties that are a composite of both the organic ligand and the metal center. The synthesis of these metal-ligand complexes opens avenues for the development of new materials with potential applications in catalysis and materials science.

Furthermore, the this compound scaffold has been identified as a key component in the development of molecules for targeted applications. For example, it has been incorporated into degrader-antibody conjugates, highlighting its utility as a foundational structure for more complex molecular architectures. google.com The synthesis of these conjugates involves linking the triphenylimidazoline derivative to larger biomolecules, a process that requires careful control of reaction conditions to maintain the integrity of all components.

The following tables summarize representative examples of conjugates and hybrid molecules synthesized from the this compound scaffold, along with their synthetic methodologies and key findings from the research.

Table 1: Examples of Synthesized 2,4,5-Triphenylimidazole (B1675074) Derivatives

Compound ID Substituent at N1 Position Synthetic Approach Key Findings Reference
9c Varied (details in source) Design, synthesis, and evaluation of N1-substituted 2,4,5-triphenyl imidazole (B134444) derivatives. Identified as a potent compound against four tested cancer cell lines; induces cell cycle arrest at the G2/M phase. benthamdirect.com
9f Varied (details in source) Docking analysis of the binding mode with MDM2. Showed a different binding mode compared to the lead compound Nutlin, suggesting a different mechanism of action. benthamdirect.com
T4 & T5 Chloro compound Reaction of 2,4,5-triphenyl imidazole with a chloro compound in the presence of anhydrous potassium carbonate. Showed highly significant anti-inflammatory activity. researchgate.net
Varied 2-aminophenyl-acetate derivatives Synthesis and purification of novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate (B1210297) derivatives. Assessed for anti-bacterial activities against Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 2: Metal-Based Hybrid Molecules of 2,4,5-Triphenylimidazoline

Hybrid Molecule Metal Ion Application Focus Key Findings Reference
Zn-TPI Zinc (Zn) Antiviral (DENV-3) Displayed the lowest cytotoxic effect with increasing concentrations. nih.gov
Fe-TPI Iron (Fe) Antiviral (DENV-3) Showed low cytotoxicity and good cell viability (>50%). nih.gov
[Cu(L)₂]n Copper (Cu) Antiviral (DENV-2) Demonstrated an IC₅₀ of 2.3 µg/mL against DENV-2 replication.

The synthesis of these conjugates and hybrid molecules underscores the chemical versatility of the this compound scaffold. The ability to introduce a wide array of chemical moieties allows for the fine-tuning of the molecule's properties, paving the way for its application in diverse scientific and technological fields beyond the clinical context.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4,4-Triphenylimidazoline, and how can yield be maximized?

Methodological Answer: Synthesis optimization involves selecting solvents, catalysts, and reaction durations. For example, tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, under inert conditions, has been effective for analogous heterocyclic systems. Reaction progress should be monitored via thin-layer chromatography (TLC) to identify intermediate stages and confirm completion. Post-synthesis, purification via column chromatography or recrystallization improves yield. Adjusting molar ratios of precursors (e.g., amines and carbonyl derivatives) and temperature (room temperature vs. reflux) can further enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure and substituent positions. X-ray crystallography provides definitive evidence of stereochemistry and crystal packing, as demonstrated in studies of structurally similar phosphazene derivatives. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like N-H or C=N bonds. For reproducibility, document instrument parameters (e.g., solvent, magnetic field strength) and compare results against computational simulations (e.g., DFT) .

Q. How should researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Detailed documentation of reagents (purity, supplier), reaction conditions (temperature, time, solvent), and purification steps (e.g., column chromatography solvents, gradients) is critical. For example, triethylammonium chloride byproducts must be rigorously removed via filtration to avoid contamination, as highlighted in phosphazene synthesis protocols. Replicate experiments under identical conditions and report deviations (e.g., humidity effects) to address variability .

Advanced Research Questions

Q. How can computational models predict the environmental fate of this compound in multi-media systems?

Methodological Answer: Fugacity models (e.g., BETR-Urban-Rural) simulate compound distribution across air, water, soil, and biota compartments. Input parameters include partition coefficients (log Kₒw, Henry’s law constant) and degradation rates. Sensitivity analysis identifies critical variables (e.g., hydrolysis rate), while Monte Carlo-based uncertainty analysis quantifies model robustness. For this compound, experimental determination of its octanol-water partition coefficient (log P) is prerequisite for accurate modeling .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Standardize bioactivity tests using validated protocols (e.g., OECD guidelines) and include positive/negative controls. For instance, molecular docking studies can pre-screen derivatives against target proteins (e.g., kinases) to prioritize high-potency candidates for experimental validation. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Q. How can reaction intermediates of this compound be isolated and analyzed to elucidate mechanistic pathways?

Methodological Answer: Quench reactions at timed intervals and isolate intermediates via flash chromatography or preparative TLC. Characterize intermediates using high-resolution MS and 2D-NMR (e.g., COSY, NOESY) to track bond formation/cleavage. For example, in phosphazene syntheses, intermediates like tetrachloromonospirocyclotriphosphazenes were isolated and structurally validated before proceeding to subsequent steps. Kinetic studies (e.g., variable-temperature NMR) further clarify reaction pathways .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing variability in this compound synthesis yields?

Methodological Answer: Apply Design of Experiments (DoE) methodologies (e.g., factorial design) to assess the impact of variables (catalyst loading, solvent polarity). Use ANOVA to identify significant factors and optimize conditions. For instance, a Plackett-Burman design could screen eight variables in 12 experiments, reducing resource expenditure. Report confidence intervals and p-values to distinguish signal from noise .

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer: Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and published databases (e.g., SDBS Library). For example, ¹³C NMR chemical shifts for imidazoline derivatives can vary due to solvent effects (CDCl₃ vs. DMSO-d₆); always note solvent conditions. Collaborate with independent labs to replicate results and validate anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.